
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological characterization, and various applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the combination of a piperidine derivative with a triazole moiety. The presence of the 1,1-dioxidotetrahydrothiophen group is crucial for enhancing metabolic stability and biological activity.
Table 1: Key Structural Features
Feature | Description |
---|---|
Core Structure | Triazole and Piperidine |
Functional Groups | Carboxamide, Dioxide Thiophene |
Molecular Formula | C₁₄H₁₈N₄O₂S |
Molecular Weight | 306.39 g/mol |
Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of these channels plays a vital role in various physiological processes, including neuronal signaling and cardiac function.
Potency and Selectivity
In studies evaluating the potency of this compound as a GIRK channel activator, it has demonstrated nanomolar potency with improved metabolic stability compared to traditional urea-based compounds. This suggests that the compound could be a promising candidate for further therapeutic development.
Case Study 1: GIRK Channel Activation
A study published in 2021 characterized several derivatives of the compound and confirmed its efficacy as a GIRK channel activator. The results indicated that compounds featuring the 1,1-dioxidotetrahydrothiophen group exhibited significant stability in liver microsome assays while maintaining high potency .
Table 2: Biological Activity Results
Compound | Potency (nM) | Stability (h) | Activity Type |
---|---|---|---|
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-triazole | <50 | >5 | GIRK Channel Activator |
Control Compound | 200 | 2 | GIRK Channel Activator |
Case Study 2: Antimicrobial Properties
In addition to its activity on GIRK channels, derivatives of triazole compounds have shown broad-spectrum antimicrobial properties. Research indicates that modifications to the triazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
科学的研究の応用
Medicinal Chemistry Applications
1. Anti-inflammatory and Anticancer Agents
The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structural characteristics suggest that it could inhibit specific enzymes or receptors involved in inflammatory pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
2. Antitubercular Activity
Recent studies have highlighted the potential of triazole derivatives in combating tuberculosis. Research indicates that compounds designed from triazole structures exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing low IC50 values, indicating potent antitubercular properties . The compound's ability to modulate biological pathways enhances its candidacy for further development in this area.
3. Neurological Disorders
The unique structure of this compound suggests possible applications in treating neurological disorders. Its interaction with specific biological targets may allow it to influence neurotransmitter systems or neuroinflammatory processes, making it a candidate for research into new therapeutic approaches for conditions such as Alzheimer's disease or multiple sclerosis .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several triazole derivatives, including the target compound, and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific modifications to the triazole ring significantly impacted the compounds' potency and selectivity against cancer cells .
Case Study 2: Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to target enzymes involved in inflammation and cancer progression. The findings indicated strong binding interactions, supporting the hypothesis that these compounds could serve as leads for drug development .
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-17-8-12(15-16-17)13(19)14-10-2-5-18(6-3-10)11-4-7-22(20,21)9-11/h8,10-11H,2-7,9H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZNUXADSYONDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。